molecular formula C14H12N6O3S3 B2540610 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 866042-93-5

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B2540610
CAS No.: 866042-93-5
M. Wt: 408.47
InChI Key: IEUNMPXGNDJPRT-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a useful research compound. Its molecular formula is C14H12N6O3S3 and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Heterocyclic Compound Synthesis : Compounds similar to the one mentioned have been synthesized for antimicrobial purposes. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to serve as antimicrobial agents, showcases the chemical versatility and potential pharmaceutical application of these compounds (Darwish et al., 2014).

Anticancer and Inhibitory Effects

Anticancer Activity : Some derivatives have shown significant anticancer reactivity, highlighting the potential for developing new therapeutic agents. The synthesis and evaluation of compounds for their anticancer activity against various cancer cell lines suggest their utility in cancer research (Aly, 2009).

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition : Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma and possibly contributing to anti-cancer strategies (Bülbül et al., 2008).

Synthesis and Biological Evaluation

Novel Synthetic Routes : Explorations into novel synthetic routes for creating derivatives of sulfonamides and pyrazines have led to the discovery of compounds with potential biological activities, including antibacterial and anti-inflammatory effects. This research avenue is crucial for the development of new pharmaceuticals and understanding the structure-activity relationship of these compounds (Kendre et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make accurate predictions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUNMPXGNDJPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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